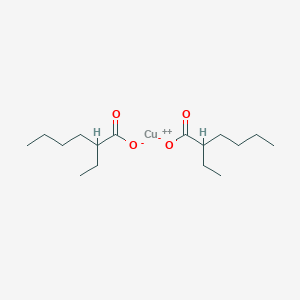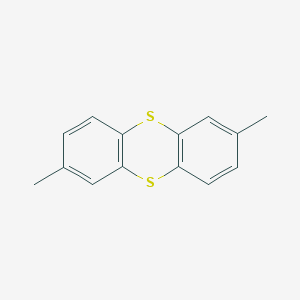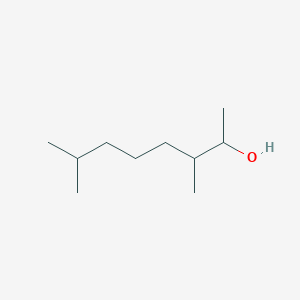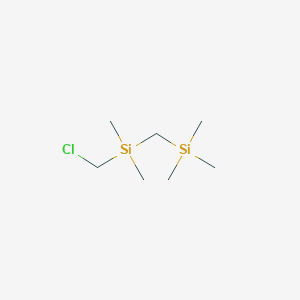
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane
説明
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane is a chemical compound with the molecular formula C7H19ClSi2 . It has a molecular weight of 194.85 .
Synthesis Analysis
The synthesis of similar compounds such as (Chloromethyl)trimethylsilane has been reported in the literature . It can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 9 non-H bonds and 2 rotatable bonds . It consists of 19 Hydrogen atoms, 7 Carbon atoms, and 1 Chlorine atom .
Chemical Reactions Analysis
The compound is likely to be reactive towards nucleophiles, resulting in the replacement of the chloride . In a characteristic reaction, the nucleophile could be water, resulting in hydrolysis .
Physical And Chemical Properties Analysis
The compound has a density of 0.895 g/cm3 . It has a boiling point of 70°C at 15mm and a flash point of 53.9°C . The vapor pressure is 1.15mmHg at 25°C, and the refractive index is 1.414 .
科学的研究の応用
Synthesis of (chloromethyl)dimethylsilanol
- Scientific Field : Organic Chemistry
- Application Summary : (Chloromethyl)dimethylsilanol is synthesized by the hydrolysis of (chloromethyl)dimethylchlorosilane . This compound is a simple bifunctional silanol and is of particular interest as it is a very good model for studying the reactivity of the ClCH2Si and Si–OH groups in the same molecule .
- Methods of Application : The synthesis involves the hydrolysis of (chloromethyl)dimethylchlorosilane . However, the specific experimental procedures and technical details are not provided in the sources.
- Results or Outcomes : The synthesis results in the formation of (chloromethyl)dimethylsilanol . No quantitative data or statistical analyses were provided in the sources.
Synthesis of Terminal Alkenes and Peterson Methylenation
- Scientific Field : Organic Chemistry
- Application Summary : (Chloromethyl)trimethylsilane can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
- Methods of Application : The synthesis involves treating (chloromethyl)trimethylsilane with aldehydes or ketones in the presence of triphenylphosphine . The specific experimental procedures and technical details are not provided in the source.
- Results or Outcomes : The synthesis results in the formation of terminal alkenes . It also results in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation . No quantitative data or statistical analyses were provided in the source.
Silylation in Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Trimethylsilyl chloride, also known as chlorotrimethylsilane, is an organosilicon compound that is widely used in organic chemistry . It is reactive toward nucleophiles, resulting in the replacement of the chloride . This reactivity can be exploited to produce anhydrous solutions of hydrochloric acid in alcohols, which find use in the mild synthesis of esters from carboxylic acids and nitriles as well as acetals from ketones .
- Methods of Application : The synthesis involves treating trimethylsilyl chloride with alcohols . The specific experimental procedures and technical details are not provided in the source.
- Results or Outcomes : The synthesis results in the formation of anhydrous solutions of hydrochloric acid in alcohols . No quantitative data or statistical analyses were provided in the source.
Plasma-Enhanced Chemical Vapor Deposition (PE-CVD)
- Scientific Field : Semiconductor Industry
- Application Summary : Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .
- Results or Outcomes : The application results in the deposition of dielectrics and barrier layers . No quantitative data or statistical analyses were provided in the source.
Alcohol Protection
- Scientific Field : Organic Chemistry
- Application Summary : A trimethylsilyl group is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom . Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- Methods of Application : The synthesis involves treating trimethylsilyl chloride with alcohols . The specific experimental procedures and technical details are not provided in the source.
- Results or Outcomes : The synthesis results in the formation of trimethylsiloxy groups . No quantitative data or statistical analyses were provided in the source.
Plasma-Enhanced Magnetron Sputtering (PEMS)
- Scientific Field : Semiconductor Industry
- Application Summary : Trimethylsilane is also used a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS) .
- Results or Outcomes : The application results in the deposition of TiSiCN hard coatings . No quantitative data or statistical analyses were provided in the source.
Safety And Hazards
特性
IUPAC Name |
chloromethyl-dimethyl-(trimethylsilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19ClSi2/c1-9(2,3)7-10(4,5)6-8/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZTYASEAQTKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066360 | |
| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane | |
CAS RN |
18306-73-5 | |
| Record name | [[(Chloromethyl)dimethylsilyl]methyl]trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (((chloromethyl)dimethylsilyl)methyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(chloromethyl)dimethylsilyl]methyl]trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




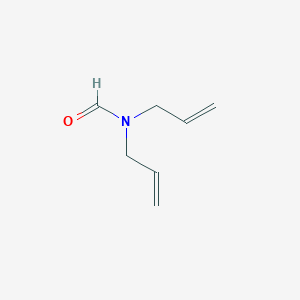
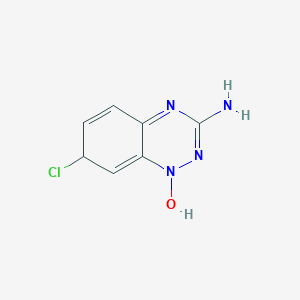
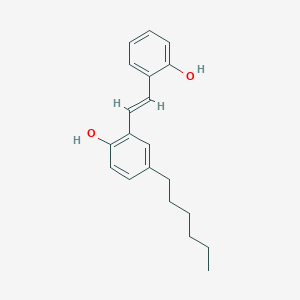
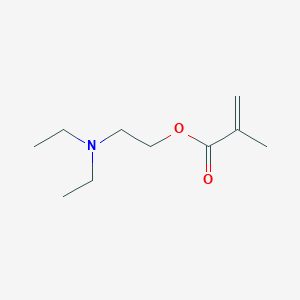
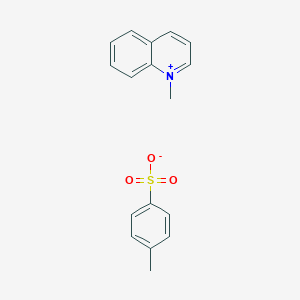
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
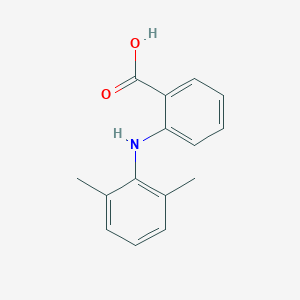
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
